

8-Chloro-1,2,3,4-tetrahydroisoquinoline molecular structure and weight

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Compound of Interest

Compound Name:	8-Chloro-1,2,3,4-tetrahydroisoquinoline
Cat. No.:	B1590069

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<-3> ## **8-Chloro-1,2,3,4-tetrahydroisoquinoline**: A Technical Guide for Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of **8-Chloro-1,2,3,4-tetrahydroisoquinoline**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular architecture, physicochemical characteristics, and established synthetic routes. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a multitude of biologically active molecules.^{[1][2]} Its inherent conformational rigidity allows for the precise presentation of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. The strategic placement of a chlorine atom at the 8-position of this scaffold yields **8-Chloro-1,2,3,4-tetrahydroisoquinoline**, a modification that profoundly influences the molecule's electronic and steric profile. This targeted halogenation provides a powerful tool for medicinal chemists to fine-tune structure-

activity relationships (SAR) and optimize drug candidates. This guide will provide an in-depth analysis of this chlorinated analog.

Molecular Structure and Physicochemical Properties

The molecular structure of **8-Chloro-1,2,3,4-tetrahydroisoquinoline** features a bicyclic system where a benzene ring is fused to a saturated heterocyclic amine ring. The chlorine substituent is located on the aromatic portion of the molecule.

Table 1: Physicochemical Data of **8-Chloro-1,2,3,4-tetrahydroisoquinoline**

Property	Value
Molecular Formula	C ₉ H ₁₀ ClN ^{[3][4][5]}
Molecular Weight	167.64 g/mol ^{[3][4][6]}
CAS Number	75416-50-1 ^{[3][5]}
Appearance	White to off-white solid
Storage Temperature	2-8°C, inert atmosphere ^[3]

The introduction of the chloro group at the 8-position imparts a significant inductive effect, withdrawing electron density from the aromatic ring. This electronic modulation can alter the pKa of the secondary amine and influence non-covalent interactions with protein targets. Furthermore, the steric bulk of the chlorine atom can enforce specific torsional angles, thereby influencing the overall conformation of molecules derived from this scaffold.

Synthesis and Purification: The Pictet-Spengler Reaction

A robust and widely adopted method for the synthesis of **8-Chloro-1,2,3,4-tetrahydroisoquinoline** is the Pictet-Spengler reaction.^{[7][8][9]} This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.^{[7][10][11]}

Synthetic Workflow Diagram



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Caption: The Pictet-Spengler reaction pathway for the synthesis of **8-Chloro-1,2,3,4-tetrahydroisoquinoline**.

Step-by-Step Experimental Protocol

Materials:

- β -(2-chlorophenyl)ethylamine
- Formaldehyde (aqueous solution)
- Hydrochloric acid (or another suitable protic acid)
- Sodium hydroxide (for neutralization)
- Dichloromethane (or other suitable organic solvent for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Reaction Setup: Dissolve β -(2-chlorophenyl)ethylamine in an appropriate solvent and cool the solution in an ice bath.
- Acidification and Aldehyde Addition: Add hydrochloric acid to the solution, followed by the dropwise addition of formaldehyde. The acid catalyzes the formation of the electrophilic iminium ion intermediate.^[7]
- Reaction Progression: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Work-up and Extraction:** Upon completion, neutralize the reaction mixture with a base such as sodium hydroxide. Extract the product into an organic solvent like dichloromethane.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Rationale for Experimental Choices:

- **Acid Catalysis:** The acidic medium is crucial for the formation of the highly electrophilic iminium ion, which is necessary for the subsequent intramolecular Friedel-Crafts type cyclization onto the electron-rich aromatic ring.[10][11]
- **Neutralization and Extraction:** Basification of the reaction mixture deprotonates the amine product, rendering it soluble in organic solvents and allowing for its efficient extraction from the aqueous phase.

Spectroscopic Characterization

To ensure the structural integrity and purity of the synthesized **8-Chloro-1,2,3,4-tetrahydroisoquinoline**, a suite of spectroscopic analyses is essential.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum will provide information about the electronic environment of the protons, with characteristic signals for the aromatic and aliphatic protons.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will confirm the presence of all nine carbon atoms in their unique chemical environments.
- **Mass Spectrometry (MS):** Mass spectrometry will determine the molecular weight of the compound, and the characteristic isotopic pattern of chlorine will be readily observable.

Applications in Drug Discovery

8-Chloro-1,2,3,4-tetrahydroisoquinoline serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[12][13][14] Its derivatives have been explored for various therapeutic applications, including:

- Central Nervous System (CNS) Agents: The tetrahydroisoquinoline scaffold is a common feature in molecules targeting CNS receptors.[13][14]
- Anticancer Agents: The incorporation of this moiety has led to the development of compounds with potent anti-proliferative activities.[15]
- Antihypertensive Drugs: This structural motif is present in certain classes of antihypertensive medications.[13]

The amenability of the secondary amine to further functionalization allows for the rapid generation of compound libraries for high-throughput screening and lead optimization campaigns.

Conclusion

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a high-value building block in the arsenal of the modern medicinal chemist. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an ideal starting point for the development of novel therapeutics. This guide has provided a detailed overview of its key attributes, a validated synthetic procedure, and a summary of its applications, underscoring its significance in the field of drug discovery.

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